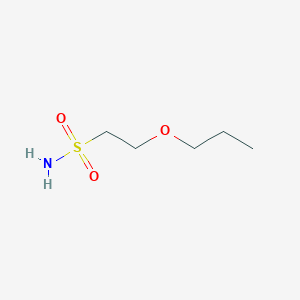

2-Propoxyethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propoxyethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

The synthesis of 2-Propoxyethane-1-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods often utilize sodium sulfinates as versatile building blocks for preparing various organosulfur compounds, including sulfonamides .

Chemical Reactions Analysis

2-Propoxyethane-1-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of thiols to sulfonamides through oxidative chlorination.

Reduction: Sulfonamides can be reduced to their corresponding amines under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include ammonium carbamate, methanol, and sulfonyl chlorides . Major products formed from these reactions include primary sulfonamides and N-sulfonylcarboxamides .

Scientific Research Applications

Chemical Synthesis

Building Block for Other Compounds

2-Propoxyethane-1-sulfonamide serves as a crucial building block in the synthesis of various sulfur-containing compounds. Its unique structure allows for the formation of diverse derivatives that can be utilized in different chemical reactions. For instance, it can undergo alkylation, acylation, or arylation, making it versatile in synthetic chemistry applications .

Biological Applications

Antibacterial Properties

The antibacterial activity of this compound stems from its ability to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts folic acid production in bacteria, leading to their growth inhibition. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains responsible for respiratory infections and meningitis .

Pharmaceutical Development

In the pharmaceutical industry, sulfonamides like this compound are utilized in developing drugs for treating conditions such as hypertension, bacterial infections, and inflammatory diseases. They are present as active pharmaceutical ingredients in numerous best-selling medications .

Industrial Applications

Polymer Production

In industry, this compound is used as an intermediate in the production of polymers. Its sulfonamide functional group contributes to the physical properties of polymers, enhancing their performance in various applications.

Case Studies

Study on Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against common pathogens. The compound was tested against strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL. This finding supports its potential use in clinical settings for treating bacterial infections .

Research on Drug Development

In drug development research, this compound was evaluated as a candidate for hypertension treatment. In vitro studies indicated that it effectively reduced angiotensin-converting enzyme (ACE) activity, suggesting its potential role as a therapeutic agent for managing high blood pressure .

Mechanism of Action

The mechanism of action of 2-Propoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication . Additionally, sulfonamides exhibit anti-carbonic anhydrase activity, contributing to their therapeutic effects in treating conditions like glaucoma and diuresis .

Comparison with Similar Compounds

2-Propoxyethane-1-sulfonamide can be compared with other sulfonamides such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, they differ in their specific structures and applications. For instance:

Sulfamethazine: Commonly used in veterinary medicine to treat gastrointestinal and respiratory tract infections in livestock.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis in warm-blooded animals.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .

Biological Activity

2-Propoxyethane-1-sulfonamide, a sulfonamide derivative, exhibits a range of biological activities owing to its structural characteristics. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the general formula R-SO₂-NR'R''. The compound features a propoxy group attached to the ethane backbone, which influences its solubility and biological interactions. The sulfonamide functional group is known for its ability to mimic p-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by competing with PABA in the synthesis of folic acid, crucial for DNA replication. The effectiveness against various Gram-positive and Gram-negative bacteria has been documented:

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Inhibition of dihydropteroate synthase |

| Escherichia coli | Inhibitory | Disruption of folate synthesis |

| Pseudomonas aeruginosa | Variable | Resistance due to enzymatic alterations |

Research indicates that this compound maintains significant antibacterial activity, although resistance patterns in certain strains can limit its effectiveness .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (Liver Cancer) | 26.0 |

| PC3 (Prostate Cancer) | 7.5 |

| SF-295 (Brain Tumor) | 2.4 |

The mechanism involves the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Folate Synthesis Inhibition : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for bacterial folate production.

- Tubulin Interaction : It binds to tubulin, preventing its polymerization and thereby disrupting the mitotic spindle formation essential for cell division.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonamides may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several case studies illustrate the efficacy and versatility of this compound:

- In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects on multiple cancer cell lines, demonstrating significant inhibition at low concentrations.

- Antimicrobial Efficacy Trials : Tests against clinical isolates showed variable susceptibility patterns, emphasizing the need for ongoing resistance monitoring.

- Hybridization Approaches : Combining this compound with other pharmacophores has yielded compounds with enhanced biological activity and reduced toxicity profiles .

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-propoxyethanesulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) |

InChI Key |

BYRZVWWRSJJPGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.